molecular formula C8H7BrF2 B3094074 4-Bromo-1-(difluoromethyl)-2-methylbenzene CAS No. 1254034-33-7

4-Bromo-1-(difluoromethyl)-2-methylbenzene

Cat. No.: B3094074
CAS No.: 1254034-33-7
M. Wt: 221.04 g/mol
InChI Key: CZBYICKYTASGBW-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are replaced by bromine, difluoromethyl, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethyl)-2-methylbenzene typically involves the bromination of 1-(difluoromethyl)-2-methylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a temperature of around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The difluoromethyl group can be reduced to form a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent such as ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include 4-bromo-1-(difluoromethyl)-2-methylbenzoic acid or 4-bromo-1-(difluoromethyl)-2-methylbenzaldehyde.

    Reduction Reactions: Products include 4-bromo-1-methyl-2-methylbenzene.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-2-methylbenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In pharmaceutical applications, it may bind to specific receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
  • 4-Bromo-1-(difluoromethyl)-2-methoxybenzene
  • 4-Bromo-1-(difluoromethyl)-2-chlorobenzene

Uniqueness

4-Bromo-1-(difluoromethyl)-2-methylbenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBYICKYTASGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265940
Record name 4-Bromo-1-(difluoromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254034-33-7
Record name 4-Bromo-1-(difluoromethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254034-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(difluoromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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